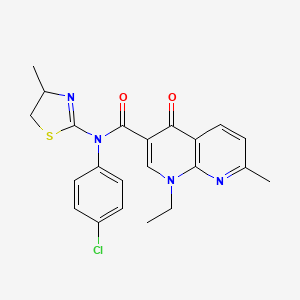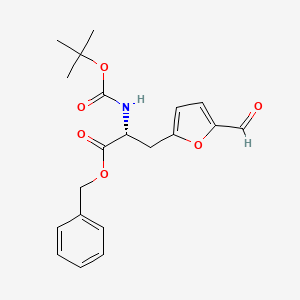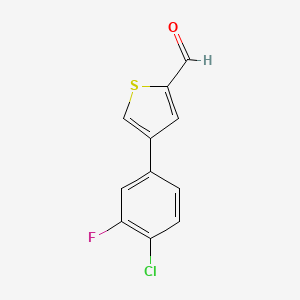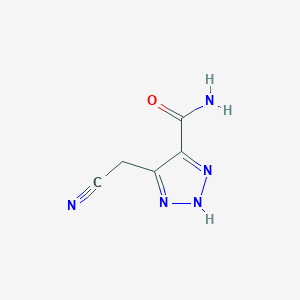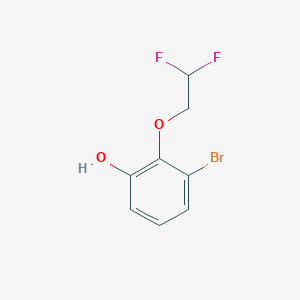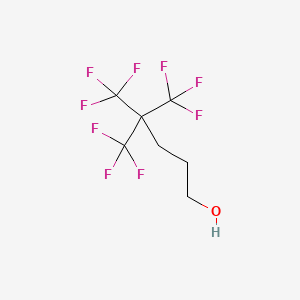
3-(Nonafluoro-tert-butyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Nonafluoro-tert-butyl)propan-1-ol is a fluorinated alcohol with the molecular formula C7H7F9O. It is known for its unique chemical properties due to the presence of nine fluorine atoms, which significantly influence its reactivity and acidity. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Nonafluoro-tert-butyl)propan-1-ol can be synthesized through the addition of trichloromethyllithium to hexafluoroacetone, followed by halogen exchange with antimony pentafluoride . This method involves the use of highly reactive intermediates and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar routes as those used in laboratory settings, with adjustments for scale and efficiency. The use of fluorinated intermediates and reagents is common in the industrial production of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
3-(Nonafluoro-tert-butyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(Nonafluoro-tert-butyl)propan-1-ol is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Nonafluoro-tert-butyl)propan-1-ol is primarily influenced by its fluorinated structure. The electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl group, making it more reactive in various chemical reactions. This compound can interact with molecular targets through hydrogen bonding and other non-covalent interactions, influencing the pathways involved in its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)-1-butanol
- 2-(Nonafluoro-tert-butyl)ethan-1-ol
- 3,3-Bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol
Uniqueness
3-(Nonafluoro-tert-butyl)propan-1-ol is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased acidity and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in specialized applications.
Properties
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-5(9,10)4(2-1-3-17,6(11,12)13)7(14,15)16/h17H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCNFCSCLGBVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
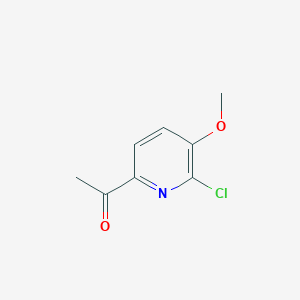
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
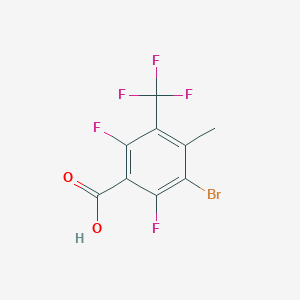
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)

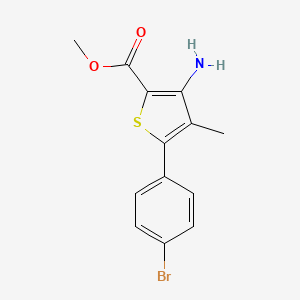
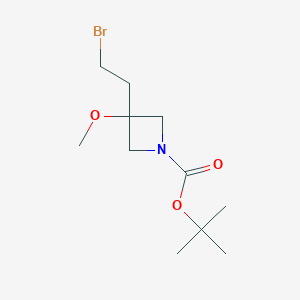
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
